

A Comparative Analysis of NF546 and ATP as P2Y11 Agonists

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Compound of Interest

Compound Name: NF546

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This guide provides a comprehensive comparison of the synthetic agonist **NF546** and the endogenous agonist Adenosine Triphosphate (ATP) for the P2Y11 receptor. The information is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling.

Introduction to P2Y11 and its Agonists

The P2Y11 receptor is a unique member of the P2Y family of G protein-coupled receptors (GPCRs) that is activated by extracellular nucleotides, primarily ATP.[1] A distinguishing feature of the P2Y11 receptor is its dual coupling to both Gs and Gq signaling pathways.[2][3] This dual activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP), and the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca²⁺).[1][2] This complex signaling profile allows the P2Y11 receptor to modulate a variety of physiological processes, including immune responses and cell migration.[4][5]

ATP is the natural ligand for the P2Y11 receptor. **NF546** is a potent and selective, non-nucleotide synthetic agonist for the P2Y11 receptor.[6][7] Understanding the comparative pharmacology of these two agonists is crucial for designing experiments to probe P2Y11 function and for the development of selective therapeutics targeting this receptor.

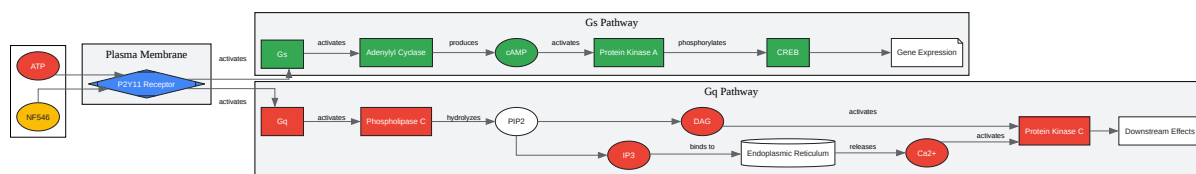
Quantitative Comparison of Agonist Performance

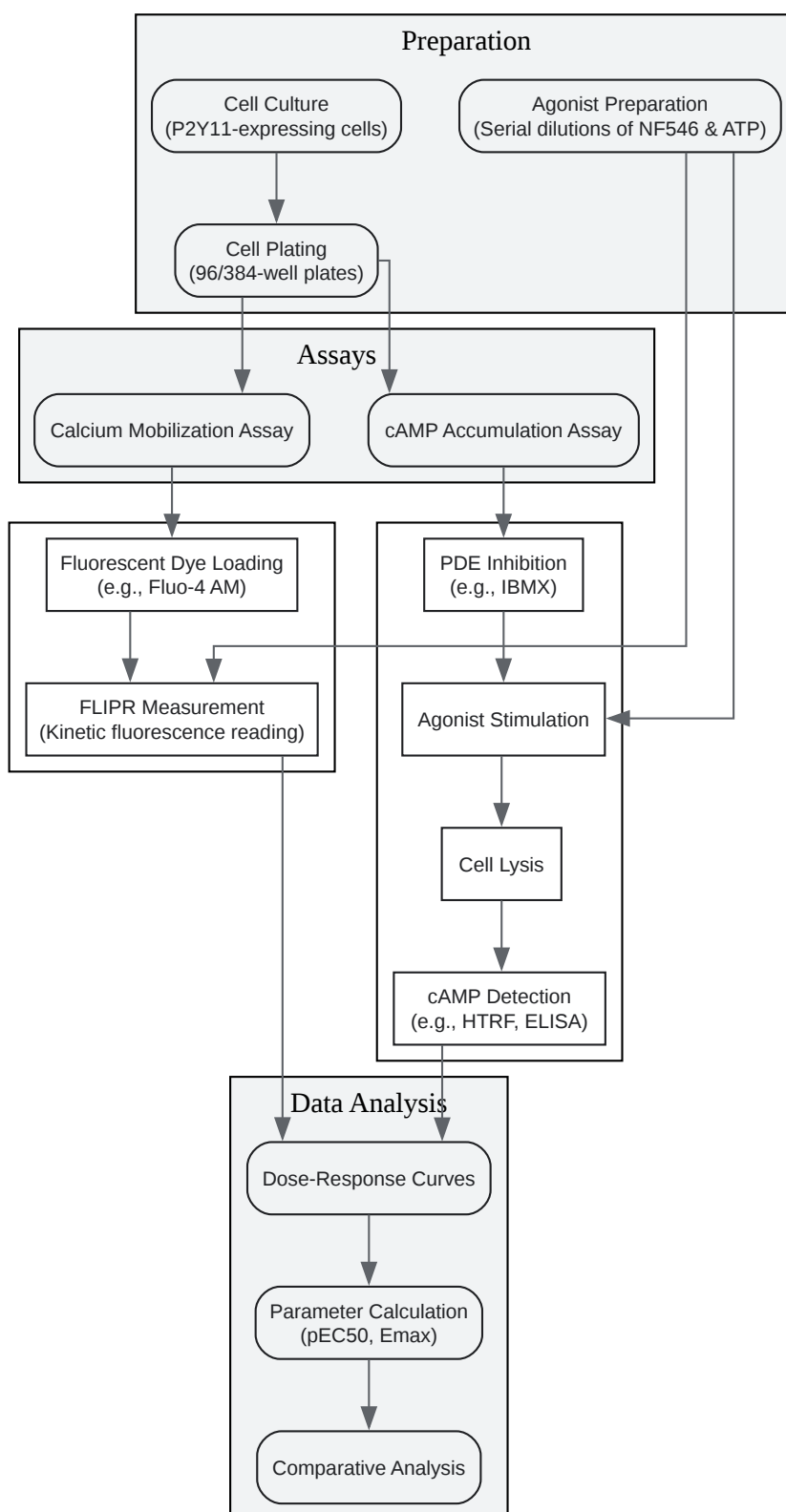
The following table summarizes the key pharmacological parameters for **NF546** and ATP at the human P2Y11 receptor. The data presented is derived from studies utilizing recombinant expression systems.

Parameter	NF546	ATP	Reference(s)
Agonist Type	Synthetic, non-nucleotide	Endogenous nucleotide	[6] [7]
Potency (pEC50) in Calcium Mobilization Assay	6.27	6.67	[8]
Efficacy	Full agonist	Endogenous full agonist	[8]
Selectivity	Selective for P2Y11 over P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12 receptors. May activate P2Y2, P2Y6, and P2Y12 at higher concentrations.	Activates multiple P2Y and P2X receptor subtypes.	[2] [7]

Signaling Pathways

The activation of the P2Y11 receptor by both ATP and **NF546** initiates two primary signaling cascades within the cell.





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